Cas no 884497-38-5 (2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid)

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline-based carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methoxyphenyl substituent at the 2-position and a methyl group at the 8-position, contributing to its unique reactivity and binding properties. This compound is of interest due to its potential as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific enzymatic pathways. The carboxylic acid moiety enhances its versatility for further functionalization, enabling derivatization into esters, amides, or other pharmacologically relevant groups. Its well-defined structure and synthetic accessibility make it a valuable building block for research in drug discovery and material science.
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid structure
884497-38-5 structure
Product name:2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS No:884497-38-5
MF:C18H15NO3
Molecular Weight:293.3166
MDL:MFCD03420035
CID:710515
PubChem ID:3863331

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
    • 4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl-
    • 884497-38-5
    • VS-06569
    • 2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylicacid
    • DTXSID20397540
    • MFCD03420035
    • NCGC00296938-01
    • AKOS003396139
    • SB69011
    • AB01291163-01
    • BBL017879
    • STK487824
    • ALBB-000520
    • MDL: MFCD03420035
    • インチ: InChI=1S/C18H15NO3/c1-11-6-5-8-12-14(18(20)21)10-15(19-17(11)12)13-7-3-4-9-16(13)22-2/h3-10H,1-2H3,(H,20,21)
    • InChIKey: RDVMRVKYVWORRU-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O

計算された属性

  • 精确分子量: 293.105
  • 同位素质量: 293.105
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 59.4A^2

じっけんとくせい

  • 密度みつど: 1.248
  • Boiling Point: 465.1°C at 760 mmHg
  • フラッシュポイント: 235.1°C
  • Refractive Index: 1.645
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid Security Information

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1253076-1g
4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl-
884497-38-5 95%
1g
$185 2024-06-07
TRC
M226688-50mg
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid
884497-38-5
50mg
$ 50.00 2022-06-02
abcr
AB214000-5 g
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid; 95%
884497-38-5
5g
€723.20 2023-05-06
abcr
AB214000-1g
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, 95%; .
884497-38-5 95%
1g
€230.10 2025-03-19
Ambeed
A776614-1g
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
884497-38-5 95+%
1g
$101.0 2024-08-02
Ambeed
A776614-5g
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
884497-38-5 95+%
5g
$307.0 2024-08-02
Crysdot LLC
CD11034020-5g
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
884497-38-5 95+%
5g
$297 2024-07-18
eNovation Chemicals LLC
Y1253076-5g
4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl-
884497-38-5 95%
5g
$650 2025-02-19
eNovation Chemicals LLC
Y1253076-5g
4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl-
884497-38-5 95%
5g
$650 2025-02-19
Chemenu
CM112940-5g
2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
884497-38-5 95%
5g
$*** 2023-05-29

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 関連文献

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acidに関する追加情報

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid: A Comprehensive Overview

The compound with CAS No 884497-38-5, known as 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline derivative family, which is renowned for its diverse biological activities and applications in drug discovery.

Quinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases. The 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid molecule incorporates a methoxyphenyl group and a methyl group, which are key functional groups that contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the antitumor activity of this compound, demonstrating its ability to inhibit the proliferation of various cancer cell lines. The carboxylic acid group at the 4-position of the quinoline ring plays a crucial role in its interaction with cellular targets, such as protein kinases and other enzymes involved in oncogenesis. Additionally, the methoxy group on the phenyl ring enhances the molecule's solubility and bioavailability, making it a promising candidate for further preclinical development.

The synthesis of 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various strategies to optimize the synthesis pathway, including the use of microwave-assisted reactions and green chemistry principles. These advancements have not only improved the yield but also reduced the environmental impact of the manufacturing process.

In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties, which are essential for its effectiveness as a potential drug. Studies conducted in animal models have shown that it achieves significant concentrations in target tissues while maintaining a low toxicity profile. This makes it an attractive option for further investigation in clinical trials.

The methoxyphenyl group also contributes to the compound's ability to modulate cellular signaling pathways, particularly those involved in inflammation and immune response. Recent findings suggest that this compound may possess anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders.

Furthermore, the methyl group at position 8 of the quinoline ring enhances the molecule's stability and resistance to metabolic degradation. This feature is critical for ensuring prolonged therapeutic effects and reducing the frequency of dosing required.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity with key therapeutic targets, such as cyclin-dependent kinases (CDKs) and heat shock protein 90 (HSP90). The results indicate that this compound has a high potential for inhibiting these targets, which are implicated in various diseases including cancer.

In conclusion, 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid represents a significant advancement in the field of quinoline derivatives. Its unique structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for future drug development efforts.

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